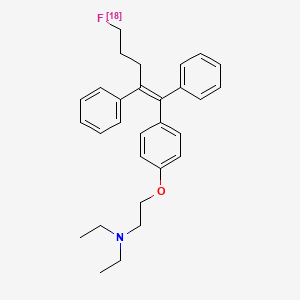

Fluoromethyl-N,N-diethyltamoxifen, F-18

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

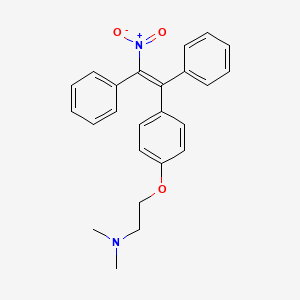

Fluoromethyl-N,N-diethyltamoxifen, F-18, is a fluorinated analogue of tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound is particularly significant in the field of medical imaging, especially for positron emission tomography (PET) imaging of estrogen receptor-positive breast tumors . The fluorine-18 isotope is a positron emitter, making it useful for diagnostic imaging.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of nucleophilic substitution reactions where a fluorine atom is introduced into the tamoxifen molecule . The reaction typically involves the use of reagents such as potassium fluoride (KF) and a suitable solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions.

Industrial Production Methods

Industrial production of Fluoromethyl-N,N-diethyltamoxifen, F-18, often employs automated synthesis modules to ensure high yield and purity. These modules use solid-phase extraction techniques and are designed to operate under good manufacturing practice (GMP) standards . The automation helps in maintaining consistent quality and reduces the risk of radiation exposure to personnel.

Chemical Reactions Analysis

Types of Reactions

Fluoromethyl-N,N-diethyltamoxifen, F-18, undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Potassium fluoride (KF) in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds .

Scientific Research Applications

Fluoromethyl-N,N-diethyltamoxifen, F-18, has several scientific research applications:

Chemistry: Used as a radiolabeled compound for studying reaction mechanisms and kinetics.

Biology: Helps in understanding the interaction of estrogen receptors with various ligands.

Medicine: Primarily used in PET imaging to diagnose and monitor estrogen receptor-positive breast tumors.

Industry: Utilized in the development of new diagnostic tools and imaging agents.

Mechanism of Action

Fluoromethyl-N,N-diethyltamoxifen, F-18, exerts its effects by binding to estrogen receptors, particularly estrogen receptor alpha (ERα). This binding inhibits the proliferation of estrogen receptor-positive breast cancer cells by blocking the estrogen signaling pathway . The fluorine-18 isotope allows for the visualization of these interactions using PET imaging, providing valuable insights into the distribution and density of estrogen receptors in tumors .

Comparison with Similar Compounds

Similar Compounds

Fluorotamoxifen: Another fluorinated analogue of tamoxifen with similar binding affinities to estrogen receptors.

Iodomethyl-N,N-diethyltamoxifen: An iodine-containing analogue with higher binding affinity compared to Fluoromethyl-N,N-diethyltamoxifen.

Uniqueness

Fluoromethyl-N,N-diethyltamoxifen, F-18, is unique due to its use of the fluorine-18 isotope, which is ideal for PET imaging. This makes it particularly valuable for non-invasive diagnostic imaging of breast tumors, providing high-resolution images and aiding in the early detection and monitoring of cancer .

Properties

CAS No. |

143554-40-9 |

|---|---|

Molecular Formula |

C29H34FNO |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

N,N-diethyl-2-[4-[(Z)-5-(18F)fluoranyl-1,2-diphenylpent-1-enyl]phenoxy]ethanamine |

InChI |

InChI=1S/C29H34FNO/c1-3-31(4-2)22-23-32-27-19-17-26(18-20-27)29(25-14-9-6-10-15-25)28(16-11-21-30)24-12-7-5-8-13-24/h5-10,12-15,17-20H,3-4,11,16,21-23H2,1-2H3/b29-28-/i30-1 |

InChI Key |

OQKDZUODTBKRRW-KLZOAXTOSA-N |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/CCC[18F])\C2=CC=CC=C2)/C3=CC=CC=C3 |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(CCCF)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)

![oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B12743516.png)